ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate typically involves a multi-step process:
Formation of the Amide Intermediate: The initial step involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the amide intermediate.
Esterification: The amide intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Aldol Condensation: The final step involves an aldol condensation reaction between the esterified amide and a suitable aldehyde or ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Processes: The use of catalysts such as palladium or platinum can enhance the efficiency of the reactions.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylprop-2-enoate: Lacks the additional phenylmethoxyphenyl group, resulting in different reactivity and applications.
Ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthesis and application in diverse scientific domains.
Properties
Molecular Formula |
C29H31NO5 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32)/b26-25+ |
InChI Key |
SEZGDIZEAMXBOH-OCEACIFDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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